
2-Chloro-3-(2-pyridinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2-pyridinyl)quinoxaline is a chemical compound with the linear formula C13H8ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-chloro-3-substituted quinoxalines, including 2-Chloro-3-(2-pyridinyl)quinoxaline, has been achieved through a visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids . This novel approach allows for the production of 2-chloro-3-substituted quinoxalines in good yields, without the need for elevated temperatures or the use of metal or toxic reagents .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2-pyridinyl)quinoxaline is represented by the SMILES string ClC1=NC2=C (C=CC=C2)N=C1C3=NC=CC=C3 . The average mass of this compound is 241.676 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Diversification in Organic Chemistry
2-Chloro-3-(2-pyridinyl)quinoxaline is utilized in the diversification of pyrrolo[1,2-a]quinoxalines, compounds significant in pharmaceutical research and organic synthesis. A method for selective chlorination of the C1–H bond in these quinoxalines has been developed, compatible with various functional groups and heterocycles (Le et al., 2021).
Chemical Reactions and Derivatives Synthesis
The compound's reactivity towards nucleophilic reagents like amines, acid hydrazides, alkoxides, and sodium hydroxide has been explored, demonstrating its versatility in chemical synthesis (El‐Deen & Mahmoud, 2000). Additionally, its reaction with aromatic amines and mercaptoacetic acid has been studied, leading to the formation of various quinoxaline derivatives (Badr et al., 1983).
Analytical Reagent Applications
Quinoxaline-2-carboxylic acid derivatives, including 3-chloro variants, have been used as analytical reagents. Their ability to form metal salts and the optimal conditions for this have been investigated, showing potential in analytical chemistry applications (Dutt, Sanayal, & Nag, 1968).
Spectroscopic and Electrochemical Studies
Research into the spectroscopic and electrochemical properties of quinoxaline derivatives, including those with a chloro group, has been conducted. These studies are crucial in understanding the electronic effects on quinoxaline moieties and their potential applications in various fields (Veroni, Mitsopoulou, & Lahoz, 2008).
Pharmaceutical and Biological Research
In the pharmaceutical and biological research sectors, derivatives of 2-Chloro-3-(2-pyridinyl)quinoxaline have been synthesized and tested for their antibacterial properties. These studies aim to explore new compounds with potential antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010).
Wirkmechanismus
While the specific mechanism of action for 2-Chloro-3-(2-pyridinyl)quinoxaline is not directly mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Eigenschaften
IUPAC Name |
2-chloro-3-pyridin-2-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBXTNLPCVMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-pyridinyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


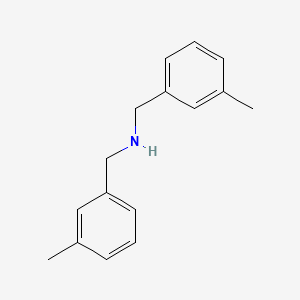
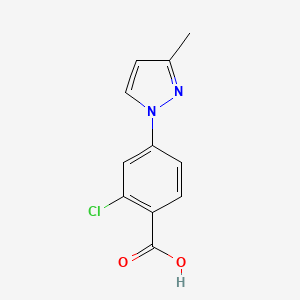
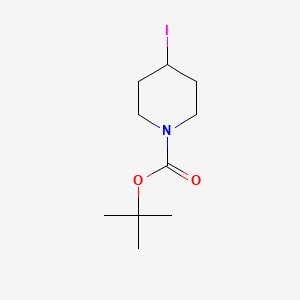

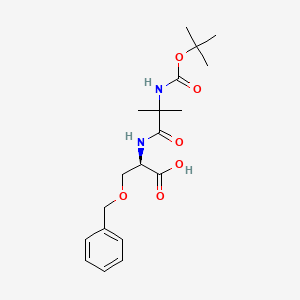
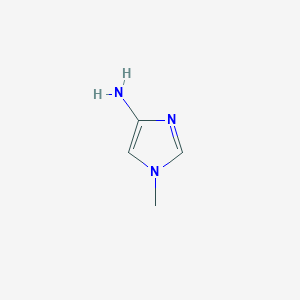
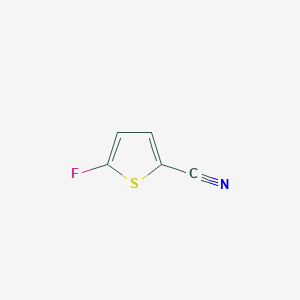
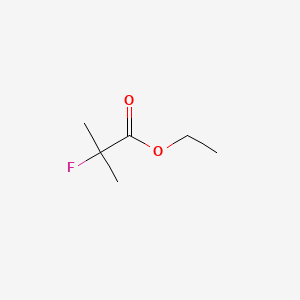
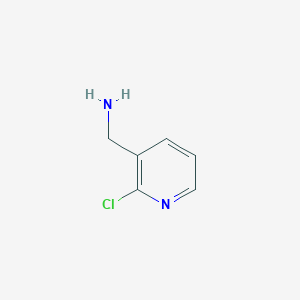
![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)


